molecular formula C19H21NO4 B13301449 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B13301449
M. Wt: 327.4 g/mol
InChI Key: DLZKRIOITNHCFC-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is a structurally complex organic compound characterized by a benzyloxycarbonyl (Cbz) protecting group, a dimethyl-substituted carbon backbone, and a phenyl ring directly attached to the amino-bearing carbon. The Cbz group is widely used in peptide synthesis to protect amine functionalities, while the dimethyl and phenyl substituents may influence steric hindrance, solubility, and metabolic stability .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2,2-dimethyl-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,17(21)22)16(15-11-7-4-8-12-15)20-18(23)24-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

DLZKRIOITNHCFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid generally follows a multi-step process:

  • Starting Materials : Readily available amino acid derivatives or phenyl-substituted precursors.
  • Protection Step : Introduction of the benzyloxycarbonyl (Cbz) group on the amino functionality to prevent side reactions during subsequent transformations.
  • Introduction of 2,2-Dimethyl Groups : Alkylation or other carbon-carbon bond-forming reactions to install the geminal dimethyl groups at the β-position.
  • Final Functionalization : Incorporation of the phenyl group and propanoic acid moiety, often via substitution or coupling reactions.

This sequence ensures high regio- and stereochemical control, yielding the target compound with high purity.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Amino Protection Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3), solvent (e.g., dioxane/water) Protects amino group as Cbz carbamate
2 Alkylation Alkyl halide (e.g., methyl iodide), strong base (e.g., LDA) Introduces 2,2-dimethyl substitution
3 Coupling/Substitution Phenyl-substituted reagents, coupling agents (e.g., EDCI, DCC) Forms phenylpropanoic acid framework
4 Deprotection (if needed) Hydrogenolysis (H2, Pd/C) Removes Cbz group selectively

Industrial Scale Considerations

  • Scalability : Industrial synthesis adapts the laboratory method to continuous flow or batch reactors with optimized reaction times and temperatures.
  • Purification : Use of crystallization, chromatography, or extraction techniques to achieve high purity.
  • Environmental and Safety : Preference for non-hazardous solvents and reagents, minimizing waste and ensuring operator safety.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Starting Material Purity >98% >99% Higher purity required industrially
Reaction Temperature 0–25 °C for protection; -78 to 0 °C for alkylation 20–40 °C Controlled to optimize yield and selectivity
Solvents Used Dioxane, THF, dichloromethane Halohydrocarbons, greener alternatives Solvent recovery and reuse emphasized
Base Used NaHCO3, LDA NaOH, K2CO3 Cost-effective and readily available bases
Yield 70–85% 80–90% Improved yield via process optimization
Purification Method Column chromatography Crystallization, filtration Scalable purification techniques

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid with key analogs, highlighting variations in substituents, molecular properties, and functional implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Data References
This compound 2,2-dimethyl, 3-phenyl C₁₉H₂₁NO₄ 327.38* Hypothesized high steric hindrance; potential for enhanced metabolic stability
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid 2-methyl, 3,3-difluoro C₁₂H₁₃F₂NO₄ 273.23 Fluorine atoms enhance electronegativity; possible improved bioavailability
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid 3,3,3-trifluoro C₁₁H₁₀F₃NO₄ 277.20 Increased lipophilicity due to trifluoromethyl group; stability under acidic conditions
2-((((Benzyloxy)carbonyl)amino)oxy)-3-cyclopropylpropanoic acid Cyclopropyl, oxy-linkage C₁₄H₁₇NO₅ 279.29 Cyclopropyl introduces ring strain; may alter conformational flexibility
3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid 3-methoxyphenyl C₁₈H₁₉NO₅ 329.35 Methoxy group improves solubility; logP = 2.8 (predicted)
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid 3-cyano C₁₂H₁₂N₂O₄ 248.23 High reactivity due to cyano group; acute toxicity (respiratory irritation noted)
2-Boc-amino-3,3-diphenylpropionic acid tert-butoxycarbonyl (Boc), 3,3-diphenyl C₂₀H₂₃NO₄ 341.41 Boc group offers alternative protection; diphenyl increases hydrophobicity

*Calculated molecular weight based on standard atomic masses.

Key Observations from the Comparison:

Fluorinated analogs (e.g., 3,3-difluoro and 3,3,3-trifluoro) exhibit enhanced electronegativity and metabolic stability, making them candidates for drug design where oxidative resistance is critical .

Solubility and Lipophilicity: The 3-methoxyphenyl variant (logP = 2.8) demonstrates improved aqueous solubility compared to purely hydrophobic analogs like the diphenyl-Boc derivative (logP > 4) . Cyclopropyl and cyano substituents introduce unique polarity profiles, with the latter posing safety risks due to respiratory toxicity .

Protecting Group Variations: Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups offer distinct advantages: Cbz is cleaved under hydrogenolysis, while Boc requires acidic conditions. Choice depends on synthetic strategy .

Thermodynamic Stability: The trifluoropropanoic acid derivative’s stability under acidic conditions contrasts with the cyano analog, which may decompose under harsh environments .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is an amino acid derivative with a complex structure that includes a benzyloxycarbonyl group, which plays a significant role in its biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H27NO4
  • Molecular Weight : 369.45 g/mol
  • Key Functional Groups :
    • Benzyloxycarbonyl group
    • Dimethyl and phenyl substituents on the propanoic acid backbone

This unique combination of functional groups contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that interacts with enzymes. This mechanism is crucial for understanding its therapeutic potential.

Receptor Binding

The compound has shown promise in binding to specific receptors, which could lead to various therapeutic applications. Studies suggest that its structural features allow it to engage effectively with molecular targets, potentially influencing signaling pathways involved in disease processes.

Study on Anticancer Properties

A study investigated the anticancer properties of structurally similar compounds, highlighting the potential of derivatives like this compound in cancer treatment. It was found that these compounds could inhibit tumor growth by interfering with cell signaling pathways.

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of compounds related to this amino acid derivative. The results indicated that these compounds could reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acidContains a cyclopropyl moietyDistinct steric properties
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acidFeatures a methoxy groupDifferent reactivity due to methoxy substitution
Benzyloxycarbonyl-L-phenylalanineAmino acid derivative with benzyloxycarbonyl protectionFocused on amino acid applications

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It may bind to sites other than the active site, altering enzyme activity.
  • Receptor Agonism/Antagonism : Depending on the target receptor, it may either activate or inhibit receptor-mediated pathways.

Q & A

Q. Key Considerations :

  • Purity is ensured via HPLC or column chromatography.
  • Reaction conditions (temperature, solvent polarity) are critical for minimizing racemization .

Advanced: How can coupling reaction efficiency be optimized to improve yield and stereochemical fidelity?

Answer:
Optimization strategies include:

  • Reagent Selection : Use of DCC with NHS or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, reducing side products like dicyclohexylurea .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while low temperatures (−20°C to 0°C) suppress epimerization .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing intermediates .

Q. Data-Driven Approach :

  • Monitor reaction progress via TLC or LC-MS.
  • Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) for incomplete conversions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 5.1 ppm for Cbz methylene) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 345.4) .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

Table 1 : Key Spectral Data

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cbz CH₂5.10–5.15 (s, 2H)66.8–67.5
Carboxylic Acid12.5 (broad, 1H)172.5–174.0

Advanced: How can stereochemical integrity be maintained during synthesis, particularly at the α-carbon?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to enforce desired stereochemistry .
  • Low-Temperature Coupling : Reactions conducted below −10°C minimize racemization .
  • Enzymatic Resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers .

Q. Validation :

  • Compare optical rotation ([α]D²⁵) with literature values.
  • Use chiral HPLC columns (e.g., Chiralpak IA) to quantify enantiomeric excess (>98%) .

Advanced: How should researchers address contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer effects)?

Answer:
Methodological Steps :

Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and concentrations (IC₅₀ values vary with assay type) .

Metabolic Stability Testing : Evaluate compound stability in serum (e.g., half-life in FBS) to rule out false negatives .

Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for proposed targets (e.g., COX-2 for anti-inflammatory activity) .

Q. Example :

  • Fluorophenyl derivatives may show enhanced binding to COX-2 due to electronegativity, but nitro-substituted analogs could exhibit off-target kinase inhibition .

Basic: What solvents and conditions are optimal for improving solubility during in vitro assays?

Answer:
Solubility Table :

Solvent Concentration (mg/mL) Conditions
DMSO50–100Stock solution at −20°C
PBS (pH 7.4)<1.0With 0.1% Tween-80
Ethanol/Water (1:1)10–20Vortexed for 10 min

Q. Critical Parameters :

  • Degradation products (e.g., benzyl alcohol from Cbz cleavage) must be quantified .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Answer:
Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 active site) .

MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. nitro groups) with activity .

Q. Validation :

  • Compare predicted binding energies with experimental IC₅₀ values .

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